10,10-Difluoroanthracen-9-one
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Overview
Description
10,10-Difluoroanthracen-9-one is an organic compound with the molecular formula C14H8F2O. It is a derivative of anthracene, where two fluorine atoms are substituted at the 10th position of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Difluoroanthracen-9-one typically involves the fluorination of anthracene derivatives. One common method is the reaction of anthracene with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 10,10-Difluoroanthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to hydroanthracene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces hydroanthracene derivatives .
Scientific Research Applications
10,10-Difluoroanthracen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10,10-Difluoroanthracen-9-one involves its interaction with molecular targets through its fluorine atoms. The compound can participate in various photophysical processes, including fluorescence and phosphorescence. These interactions are mediated by the electronic properties of the fluorine atoms, which influence the compound’s reactivity and stability .
Comparison with Similar Compounds
9,10-Difluoroanthracene: Similar in structure but lacks the ketone group at the 9th position.
9,10-Diphenylanthracene: Contains phenyl groups instead of fluorine atoms, leading to different photophysical properties.
Uniqueness: 10,10-Difluoroanthracen-9-one is unique due to the presence of both fluorine atoms and a ketone group, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics .
Properties
CAS No. |
1735-34-8 |
---|---|
Molecular Formula |
C14H8F2O |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
10,10-difluoroanthracen-9-one |
InChI |
InChI=1S/C14H8F2O/c15-14(16)11-7-3-1-5-9(11)13(17)10-6-2-4-8-12(10)14/h1-8H |
InChI Key |
WWRNFRPCQYUOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(F)F |
Origin of Product |
United States |
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